2-(2-Naphthyl)imidazole-5-methanol
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Overview
Description
2-(2-Naphthyl)imidazole-5-methanol is a heterocyclic compound featuring an imidazole ring substituted with a naphthyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Naphthyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on higher yields, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of green chemistry principles, including microwave-assisted synthesis and solvent-free conditions, are often employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Naphthyl)imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield partially or fully saturated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products:
Scientific Research Applications
2-(2-Naphthyl)imidazole-5-methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(2-Naphthyl)imidazole-5-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the naphthyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-Phenylimidazole: Lacks the naphthyl group, resulting in different chemical and biological properties.
2-(2-Naphthyl)imidazole: Similar structure but without the hydroxymethyl group, affecting its reactivity and applications.
2-(2-Naphthyl)benzimidazole: Contains a benzimidazole ring, offering distinct pharmacological and chemical characteristics.
Uniqueness: 2-(2-Naphthyl)imidazole-5-methanol stands out due to its unique combination of the naphthyl and hydroxymethyl groups, which confer specific reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C14H12N2O |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
(2-naphthalen-2-yl-1H-imidazol-5-yl)methanol |
InChI |
InChI=1S/C14H12N2O/c17-9-13-8-15-14(16-13)12-6-5-10-3-1-2-4-11(10)7-12/h1-8,17H,9H2,(H,15,16) |
InChI Key |
QZCLANFSOZFSED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC=C(N3)CO |
Origin of Product |
United States |
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